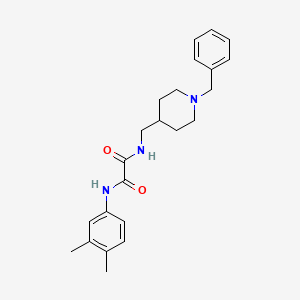

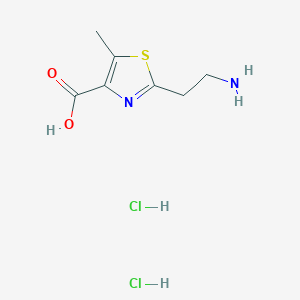

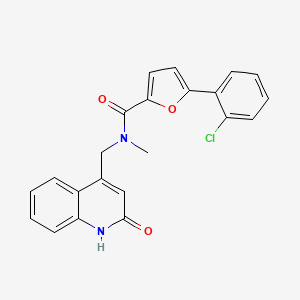

N-(4-chloro-2-methylphenyl)-2-(2,6-dimethylmorpholin-4-yl)pteridin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chloro-2-methylphenyl)-2-(2,6-dimethylmorpholin-4-yl)pteridin-4-amine, also known as CDK inhibitor P276-00, is a small molecule compound that has been studied for its potential as a cancer treatment. This compound has shown promising results in preclinical studies and is currently being investigated in clinical trials.

Scientific Research Applications

Synthesis and Chemical Reactions

Acylation and 1,3-dipolar cycloaddition processes are fundamental in synthesizing C(6)-substituted pteridinones, showcasing the compound's role in the creation of fluorescent glucopyranosides and pteridine derivatives with potential applications in biological imaging and molecular probes (Steinlin & Vasella, 2009). The process of amination in 4-chloro-2-phenylquinoline derivatives with amide solvents demonstrates the compound's importance in generating novel organic structures, contributing to the development of new pharmacological agents and materials (Tsai et al., 2008).

Pharmacological Applications

The compound's structural analogues exhibit significant potential in anticancer research, with specific derivatives inducing apoptosis and demonstrating efficacy in cancer models, suggesting its utility in developing novel anticancer agents (Sirisoma et al., 2009). Moreover, the synthesis of new pyrimidine-azetidinone analogues and their evaluation for antioxidant, antimicrobial, and antitubercular activities highlight the compound's role in advancing treatments for infectious diseases (Chandrashekaraiah et al., 2014).

Environmental and Material Science

Investigations into the synthesis of morpholine derivatives, such as N-methylmorpholine, reveal the compound's applications in extracting aromatic hydrocarbons and serving as solvents for natural polymers, indicating its significance in chemical engineering and materials science (Markosyan et al., 2013).

Properties

IUPAC Name |

N-(4-chloro-2-methylphenyl)-2-(2,6-dimethylmorpholin-4-yl)pteridin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN6O/c1-11-8-14(20)4-5-15(11)23-18-16-17(22-7-6-21-16)24-19(25-18)26-9-12(2)27-13(3)10-26/h4-8,12-13H,9-10H2,1-3H3,(H,22,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQNOWUFXWWCCPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C2=NC3=NC=CN=C3C(=N2)NC4=C(C=C(C=C4)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-methyl 2-(2-((2-phenylacetyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2572166.png)

![N-[1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]-N,3-dimethylimidazole-4-carboxamide](/img/structure/B2572167.png)

![N-(4-bromo-2-methylphenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2572169.png)

![N-(2,4-difluorophenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2572171.png)

![8-(2-Methoxyphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dion e](/img/structure/B2572181.png)

![1-(2-methoxyphenyl)-4-methyl-7-((pyridin-2-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2572182.png)